2,2'-Sulfanediylbis(N-methyl-N-phenylacetamide)
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Overview
Description
2,2’-Sulfanediylbis(N-methyl-N-phenylacetamide) is a chemical compound known for its unique structure and properties. It belongs to the class of sulfonamides, which are synthetic antimicrobial agents. This compound has a wide spectrum of applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(N-methyl-N-phenylacetamide) typically involves the reaction of N-methyl-N-phenylacetamide with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2 N-methyl-N-phenylacetamide} + \text{S}_2\text{Cl}_2 \rightarrow \text{2,2’-Sulfanediylbis(N-methyl-N-phenylacetamide)} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 2,2’-Sulfanediylbis(N-methyl-N-phenylacetamide) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(N-methyl-N-phenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2,2’-Sulfanediylbis(N-methyl-N-phenylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(N-methyl-N-phenylacetamide) involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the sulfonamide group.
Acetanilide: Another related compound used in the synthesis of sulfa drugs.
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Uniqueness
2,2’-Sulfanediylbis(N-methyl-N-phenylacetamide) is unique due to its bis-sulfonamide structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
34866-69-8 |
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Molecular Formula |
C18H20N2O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-methyl-2-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C18H20N2O2S/c1-19(15-9-5-3-6-10-15)17(21)13-23-14-18(22)20(2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
GOLMENZFRSRQCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSCC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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